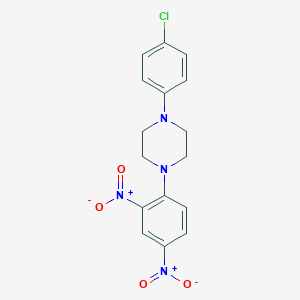
1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 4-chlorophenyl group and a 2,4-dinitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine typically involves the reaction of 1-(4-chlorophenyl)piperazine with 2,4-dinitrobenzene under specific conditions. The reaction may require a solvent such as ethanol or methanol and a catalyst to facilitate the process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Lacks the 2,4-dinitrophenyl group, which may result in different biological activity.
1-(2,4-Dinitrophenyl)piperazine: Lacks the 4-chlorophenyl group, which may also result in different properties.
Other substituted piperazines: Various piperazine derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
1-(4-Chlorophenyl)-4-(2,4-dinitrophenyl)piperazine is unique due to the presence of both the 4-chlorophenyl and 2,4-dinitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Properties
CAS No. |
62208-62-2 |
|---|---|
Molecular Formula |
C16H15ClN4O4 |
Molecular Weight |
362.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(2,4-dinitrophenyl)piperazine |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-1-3-13(4-2-12)18-7-9-19(10-8-18)15-6-5-14(20(22)23)11-16(15)21(24)25/h1-6,11H,7-10H2 |
InChI Key |
CNPZAXSFFZLLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















